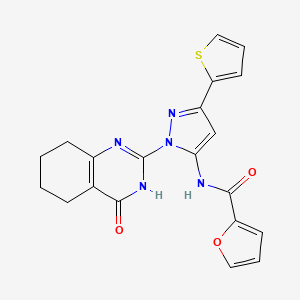

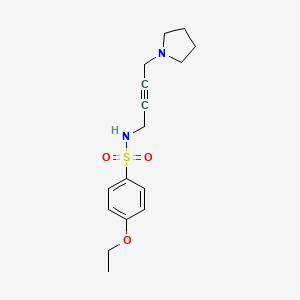

![molecular formula C16H19NO5 B2652744 Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328316-15-9](/img/structure/B2652744.png)

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” is a complex organic compound. It has been studied in the context of anticancer research . The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques and single crystal X-ray crystallography . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in literature . For example, the synthesis of 1- ( (benzo [ d ] [1,3]dioxol-5-yl)methyl)-2- ( (benzo [ d ] [1,3]dioxol-6-yl)methyl)diselane was accomplished using sodium borohydride methodology .Wissenschaftliche Forschungsanwendungen

Structural and Thermodynamic Studies

A study on a similar 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety highlighted its crystal structure, thermodynamic properties, and quantum chemical computations. This research provides a foundation for understanding the structural and energetic characteristics of spirocyclic compounds, which are essential for their potential applications in material science and molecular engineering (Zeng, Wang, & Zhang, 2021).

Antimicrobial Applications

Another study on benzothiazinones, which share a structural motif with the target compound, demonstrated significant susceptibility in Mycobacterium tuberculosis strains, establishing a baseline for antitubercular applications. This highlights the potential of structurally similar compounds in developing new antimicrobial agents (Pasca et al., 2010).

HIV Entry Inhibition

Research on noncompetitive allosteric antagonists of the CCR5 receptor, including a compound with a similar spirocyclic structure, elucidates their mechanism in inhibiting HIV entry. This demonstrates the importance of such structures in designing novel therapeutics for HIV (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Synthetic Applications and Biological Activity

The synthesis and biological activity of novel compounds, including those with 1,5-dioxaspiro[5.5]undecane structures, have been explored for antimicrobial and analgesic activities. This underscores the synthetic versatility and potential pharmacological applications of such compounds (Jayanna et al., 2013).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” is not available, it’s important to note that similar compounds may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling such compounds.

Zukünftige Richtungen

The future directions in the research of similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could potentially lead to the discovery of new anticancer agents.

Eigenschaften

IUPAC Name |

1,3-benzodioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c18-15(12-2-3-13-14(10-12)20-11-19-13)17-6-4-16(5-7-17)21-8-1-9-22-16/h2-3,10H,1,4-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABMJUGTQPQXLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

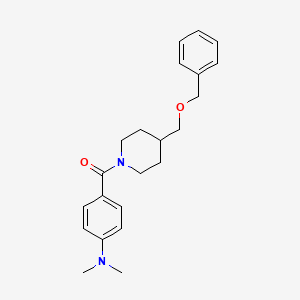

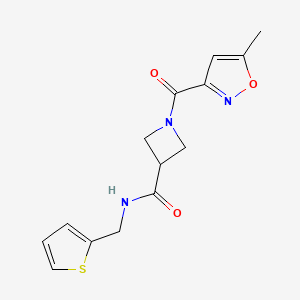

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2652662.png)

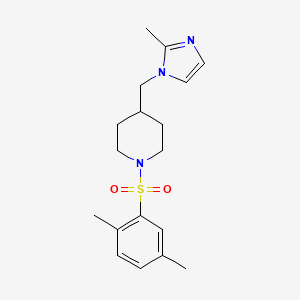

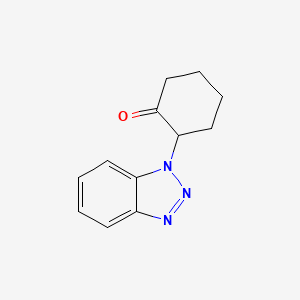

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2652666.png)

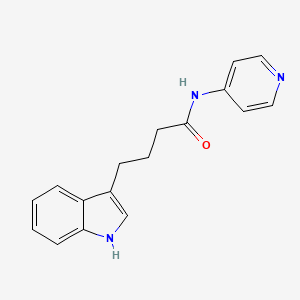

![3-(2-Oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2652668.png)

![2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2652669.png)

![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2652674.png)

![3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B2652678.png)

![Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2652683.png)